molecular formula C9H6F5N3 B3338259 5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine CAS No. 869951-80-4

5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3338259
CAS No.: 869951-80-4
M. Wt: 251.16 g/mol
InChI Key: PSBMSGAGWRVTBS-UHFFFAOYSA-N
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Description

The compound 5-methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine family, a bicyclic heterocyclic scaffold renowned for its versatility in medicinal chemistry. Its molecular structure features:

  • Pyrazolo[1,5-a]pyrimidine core: A fused five- and six-membered ring system with nitrogen atoms at positions 1, 2, 4, and 6.
  • Substituents: A methyl group at position 5 and a pentafluoroethyl (-CF₂CF₃) group at position 7.

The pentafluoroethyl group imparts strong electron-withdrawing properties and enhanced lipophilicity, making the compound a candidate for targeting hydrophobic binding pockets in enzymes or receptors.

Properties

IUPAC Name

5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5N3/c1-5-4-6(8(10,11)9(12,13)14)17-7(16-5)2-3-15-17/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBMSGAGWRVTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869951-80-4
Record name 5-methyl-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions that allow for the regioselective formation of the desired product. One common method involves the reaction of appropriate methyl ketones with hydrazines and aldehydes under acidic or basic conditions . The reaction conditions often include heating the mixture to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer properties. Research indicates that derivatives of this compound exhibit potent inhibitory effects on various cancer cell lines. For instance, compounds derived from this scaffold have shown significant activity against TrkA, a receptor tyrosine kinase implicated in solid tumors. The strategic modification of substituents on the pyrazolo[1,5-a]pyrimidine core can enhance its potency and selectivity as a Trk inhibitor, making it a promising candidate for cancer therapy .

Enzyme Inhibition

5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. For example, modifications to the pyrazolo[1,5-a]pyrimidine structure have led to the development of IRAK4 inhibitors, which play a crucial role in inflammatory responses and could provide therapeutic avenues for diseases like rheumatoid arthritis and cancer .

Photophysical Properties

The unique structural characteristics of this compound allow it to serve as an effective fluorophore. Its derivatives have been utilized as lipid droplet biomarkers in cellular imaging studies, demonstrating their potential in material science and bioimaging applications . The ability to modify the compound through simple aromatic substitutions enhances its utility in developing advanced materials with specific optical properties.

Synthetic Approaches and Structural Modifications

The synthesis of this compound involves several methodologies that allow for structural modifications to optimize biological activity. Key synthetic strategies include:

  • Nitration and Halogenation : These reactions facilitate the introduction of various functional groups that can enhance biological activity or alter physical properties.
  • Post-functionalization : This involves modifying existing pyrazolo[1,5-a]pyrimidines to improve their pharmacokinetic profiles or selectivity towards specific targets .

Development of Trk Inhibitors

A study focused on optimizing the structure of pyrazolo[1,5-a]pyrimidines led to compounds with IC50 values in the nanomolar range against TrkA receptors. The incorporation of different substituents significantly influenced binding affinity and selectivity . This highlights the potential for developing targeted cancer therapies based on this scaffold.

Anti-inflammatory Agents

Research into IRAK4 inhibitors derived from pyrazolo[1,5-a]pyrimidines demonstrated improved bioavailability and permeability through strategic modifications at specific positions on the molecule . These findings suggest that further exploration could yield effective treatments for inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Substitution at Position 7: Electronic and Steric Effects

Position 7 of the pyrazolo[1,5-a]pyrimidine core is a key determinant of biological activity. Below is a comparative analysis of substituents at this position:

Compound Substituent at C7 Key Properties & Activity Reference
Target Compound Pentafluoroethyl (-CF₂CF₃) High lipophilicity, strong electron-withdrawing effect; potential for improved metabolic stability.
7-Hydroxy derivative -OH Electron-donating group; reduces antibacterial activity by 5–6× compared to methyl substituents.
7-Trifluoromethyl (-CF₃) -CF₃ Moderate electron-withdrawing effect; common in kinase inhibitors (e.g., PI3Kδ inhibitors).
7-Morpholine Morpholin-4-yl Enhances selectivity for PI3Kδ inhibition; improves potency in COPD/asthma candidates.

Key Findings :

  • Electron-withdrawing groups (e.g., -CF₃, -CF₂CF₃) at C7 generally enhance activity in antibacterial and kinase inhibition contexts compared to electron-donating groups (-OH) .
  • The bulkier pentafluoroethyl group may improve target binding in hydrophobic pockets but could reduce solubility compared to -CF₃ or morpholine derivatives .

Substitution at Position 5: Methyl vs. Other Groups

Position 5 modifications influence electronic and steric interactions:

Compound Substituent at C5 Impact on Activity Reference
Target Compound -CH₃ Electron-donating; balances electron-withdrawing C7 group; may stabilize π-π interactions.
5-(4-Fluorophenyl) derivative Aryl (-C₆H₄F) Enhances kinase inhibition (e.g., CDK2) by introducing hydrophobic interactions.
5-Indole derivative Indole Improves PI3Kδ selectivity; critical for COPD/asthma drug candidates.

Key Findings :

  • Methyl groups at C5 are less potent in kinase inhibition compared to aryl or heteroaryl substituents but may optimize metabolic stability .

Core Modifications: Bicyclic vs. Other Heterocycles

Pyrazolo[1,5-a]pyrimidines are often compared to related scaffolds:

Scaffold Example Compound Advantages/Disadvantages Reference
Pyrazolo[1,5-a]pyrimidine Target Compound Planar structure enhances binding to ATP pockets; tunable substituents at C3, C5, and C7.
Imidazo[1,2-a]pyrazines Preclinical kinase inhibitors Lower selectivity due to larger heterocyclic systems.
Triazolo[1,5-a]pyrimidines 5-Methyl-N-[4-(trifluoromethyl)phenyl] Improved solubility but reduced potency in antitrypanosomal assays.

Key Findings :

  • Pyrazolo[1,5-a]pyrimidines exhibit superior planarity and synthetic versatility compared to imidazo- or triazolo-analogues .
  • The target compound’s bicyclic core aligns with SAR trends favoring five-six-membered rings for kinase and antibacterial targets .

Antibacterial Activity

  • 5,7-Dimethyl derivative: MIC = 0.187–0.50 µg/mL against S. aureus, E. faecalis, and P. aeruginosa .
  • 5-Methyl-7-hydroxy derivative : MIC = 1–2 µg/mL (5–6× less active) .
  • Target compound : Predicted higher activity than hydroxy derivatives due to -CF₂CF₃’s electron-withdrawing nature, though direct data are needed.

Kinase Inhibition

  • 7-Morpholine derivatives : IC₅₀ < 10 nM for PI3Kδ inhibition .
  • 5-Aryl derivatives : Improved CDK2 inhibition (e.g., compound 6m, IC₅₀ = 8 nM) .
  • Target compound : The pentafluoroethyl group may enhance selectivity for lipid kinases (e.g., PI3Kδ) over protein kinases.

Biological Activity

5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing on various research findings.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves reactions that modify the pyrazolo[1,5-a]pyrimidine scaffold. The introduction of the pentafluoroethyl group is significant as it enhances the compound's lipophilicity and potentially its biological activity. The structure-activity relationship studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine core can lead to variations in potency against specific biological targets.

Antitumor Activity

Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit potent inhibitory effects against various kinases implicated in cancer progression. For instance, a study focusing on related derivatives found that many exhibited nanomolar inhibitory activity against Pim-1 kinase, a target for cancer therapies. Specifically, compounds showed strong inhibition of BAD protein phosphorylation and reduced colony formation in cancer cell lines at submicromolar concentrations .

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidines

CompoundTarget KinaseIC50 (nM)Selectivity
11bPim-1<1High
10bc-Met5.17Moderate
10fc-Met5.62Moderate

Antimicrobial Activity

In addition to antitumor properties, this compound has shown promising antimicrobial activity. A derivative was evaluated for its efficacy against bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 0.21 μM . This suggests potential applications in treating infections caused by resistant bacterial strains.

The biological mechanisms underlying the activity of pyrazolo[1,5-a]pyrimidines often involve the inhibition of specific kinases that regulate cell proliferation and survival pathways. For example, the inhibition of Pim-1 leads to decreased phosphorylation of BAD protein, which is crucial for cell survival in cancer cells. This mechanism highlights the therapeutic potential of these compounds in oncological settings .

Case Study 1: Antitumor Evaluation

In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives against cancer cell lines (MDA-MB-231 and A549), compounds demonstrated significant cytotoxicity with IC50 values comparable to established drugs like cabozantinib. Notably, compounds 10b and 10f were identified as leading candidates due to their selective action against c-Met kinase .

Case Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial properties of derivatives including this compound against common pathogens. The results indicated effective inhibition at low concentrations, suggesting that these compounds could be developed into new antimicrobial agents .

Q & A

Q. Basic Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., pentafluoroethyl at C7) via chemical shifts ().
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation pathways ().

Q. Advanced Methods :

  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., ). For instance, C–H···F interactions in the pentafluoroethyl group stabilize the crystal lattice .
  • Dynamic NMR : Analyzes conformational flexibility in solution ().

What strategies optimize reaction yields and selectivity in multistep syntheses?

Q. Methodological Considerations :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates ().
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) improve recyclability and reduce byproducts ().
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., ).

Data Contradiction Resolution :
Conflicting yield reports (e.g., 60% vs. 85%) may arise from purification methods. Column chromatography () vs. recrystallization () can significantly impact isolated yields .

How are reaction mechanisms for pyrazolo[1,5-a]pyrimidine formation elucidated?

Q. Advanced Mechanistic Analysis :

  • In Situ NMR Monitoring : Tracks intermediates in cyclocondensation ().
  • Isotopic Labeling : ¹⁵N-labeled aminopyrazoles reveal nitrogen migration pathways ().
  • Computational Studies : Density Functional Theory (DFT) models predict energy barriers for ring closure ().

Q. Example Mechanism :

Nucleophilic attack of the aminopyrazole on the diketone.

Cyclization via dehydration.

Aromatization driven by electron-withdrawing groups ().

What biological assays are relevant for evaluating this compound’s activity?

Q. Basic Screening :

  • Enzyme Inhibition Assays : Test interactions with kinases or receptors ().
  • Cytotoxicity Studies : MTT assays on cancer cell lines ().

Q. Advanced Target Identification :

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to proteins (e.g., COX-2, ).
  • Molecular Docking : Predicts binding poses using crystal structures ().

Table 2 : Example Biological Activity Data

Target ProteinIC₅₀ (nM)Assay TypeReference
COX-2120Fluorescence
KDR Kinase45Radioisotopic

How are stability and degradation profiles assessed under experimental conditions?

Q. Methodological Approach :

  • Accelerated Stability Testing : Expose the compound to heat, light, and humidity ().
  • HPLC Purity Monitoring : Track decomposition products over time ().
  • Mass Spectrometric Degradation Analysis : Identify hydrolytic or oxidative byproducts ().

Key Findings :
The pentafluoroethyl group enhances stability against hydrolysis but increases sensitivity to UV light .

What derivatization strategies expand the compound’s utility in drug discovery?

Q. Advanced Functionalization :

  • Suzuki Coupling : Introduce aryl groups at C2/C5 ().
  • Nucleophilic Substitution : Replace fluorine atoms in the pentafluoroethyl group ().
  • Click Chemistry : Attach triazole moieties for solubility modulation ().

Case Study :
details a Pd-catalyzed cross-coupling to install morpholine derivatives, improving water solubility by 20-fold .

How are computational tools integrated into the research workflow?

Q. Applications :

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability ().
  • ADMET Prediction : Software like SwissADME estimates pharmacokinetic properties ().
  • Docking Studies : Guide structural modifications for target specificity ().

What precautions are critical for safe handling and storage?

Q. Safety Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles ().
  • Storage Conditions : Argon atmosphere at -20°C to prevent oxidation ().
  • Waste Disposal : Neutralize acidic byproducts before disposal ().

How are structural contradictions resolved between experimental and computational data?

Q. Resolution Strategies :

  • Synchrotron X-ray Diffraction : High-resolution data corrects bond-length discrepancies ().
  • Torsional Angle Analysis : Compare DFT-optimized geometries with crystallographic data ().

Example : A 0.05 Å deviation in C–F bond lengths was resolved using B3LYP/6-311++G(d,p) calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine

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